molecular formula C11H12FN3O B13077898 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole

Katalognummer: B13077898
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: UCRRQDBLXUHEKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzoxazole core, which is known for its broad spectrum of biological activities, including anticancer, antifungal, and antituberculosis properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the reaction of 5-fluoro-2-nitrophenol with piperazine under specific conditions. The process begins with the nitration of 5-fluoro-2-nitrophenol, followed by a cyclization reaction to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities .

Biology: In biological research, this compound is studied for its potential as an anticancer agent. It has shown cytotoxicity against various cancer cell lines, making it a promising candidate for further development .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anticancer, antifungal, and antituberculosis agent .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various formulations .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with a piperazine moiety. This structure imparts enhanced biological activity and selectivity, making it a more potent and selective agent for various therapeutic applications .

Eigenschaften

Molekularformel

C11H12FN3O

Molekulargewicht

221.23 g/mol

IUPAC-Name

5-fluoro-2-piperazin-1-yl-1,3-benzoxazole

InChI

InChI=1S/C11H12FN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2

InChI-Schlüssel

UCRRQDBLXUHEKH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.